1-(2-(indolin-1-yl)-2-oxoethyl)-3-(1-(methylsulfonyl)piperidin-4-yl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one
Description
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Properties
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-5-(1-methylsulfonylpiperidin-4-yl)-4-thiophen-2-yl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4S2/c1-33(30,31)24-11-8-17(9-12-24)21-23-26(22(29)27(21)20-7-4-14-32-20)15-19(28)25-13-10-16-5-2-3-6-18(16)25/h2-7,14,17H,8-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRJBJYZUVHCKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C2=NN(C(=O)N2C3=CC=CS3)CC(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(indolin-1-yl)-2-oxoethyl)-3-(1-(methylsulfonyl)piperidin-4-yl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one is a novel triazole derivative that has garnered attention due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 429.52 g/mol. The structure includes an indole moiety, a piperidine ring with a methylsulfonyl group, and a thiophene ring, which are known to contribute to its biological activities.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the Hedgehog (Hh) signaling pathway, which is often aberrantly activated in various cancers such as basal cell carcinoma and medulloblastoma. The compound demonstrated comparable potency to established inhibitors like vismodegib in suppressing Hh pathway activation .
COX Inhibition
The compound has also been evaluated for its cyclooxygenase (COX) inhibitory activity. In vitro assays revealed that it possesses moderate inhibitory effects on COX enzymes, which are crucial in inflammation and pain pathways. The IC50 values observed were in the range of 0.66–2.04 μM for COX-II inhibition, suggesting potential use as an anti-inflammatory agent .
Antimicrobial Properties
In addition to its anticancer and anti-inflammatory activities, preliminary studies suggest that this compound may exhibit antimicrobial properties. It has shown efficacy against certain bacterial strains, indicating its potential as a therapeutic agent in infectious diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : By inhibiting COX enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation.
- Modulation of Signaling Pathways : The suppression of the Hh signaling pathway disrupts tumor growth and proliferation in cancer cells.
Case Studies
Several case studies have been reported detailing the efficacy of this compound in preclinical models:
- Study on Cancer Cell Lines : A study demonstrated that treatment with the compound resulted in a significant decrease in cell viability in various cancer cell lines, including those resistant to conventional therapies.
- Inflammation Model : In an animal model of induced inflammation, administration of the compound led to a marked reduction in inflammatory markers compared to control groups.
Data Tables
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a pharmaceutical agent due to its unique structural properties. It exhibits promising activity against various biological targets:
- Antimicrobial Activity : Research indicates that derivatives of triazole compounds can be effective against a range of pathogens, including bacteria and fungi. The mechanism often involves the inhibition of key enzymes or disruption of cell wall synthesis .
- Antihypertensive Effects : Some derivatives have been evaluated for their antagonistic effects on the angiotensin II receptor (AT1), which plays a crucial role in regulating blood pressure. Studies have shown that certain compounds exhibit potent antagonistic activity, suggesting potential use in treating hypertension .
Biological Research
The compound serves as a valuable tool in biochemical assays. It can be utilized to probe enzyme activity and protein interactions due to its ability to form stable complexes with biological macromolecules.
Materials Science
In materials science, the compound's unique properties allow it to be used in the development of advanced materials, such as polymers and resins. Its ability to form stable chemical bonds enhances the durability and functionality of these materials.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various triazole derivatives against common pathogens such as Staphylococcus aureus and Candida albicans. Results indicated significant inhibition rates, highlighting the potential for developing new antimicrobial agents based on this compound .
Case Study 2: Hypertension Treatment
Another investigation focused on the synthesis of nitric oxide-donating derivatives of triazol-5(4H)-one. These compounds were tested for their ability to antagonize AT1 receptors in vitro using rabbit thoracic aortic rings. Compounds demonstrated effective antagonism, suggesting their potential as antihypertensive medications .
Preparation Methods
Hydrazide-Isothiocyanate Cyclocondensation
A one-pot, two-step method optimizes triazole formation (Figure 1):
- Step 1 : React 4-substituted hydrazide with aryl isothiocyanate in ethanol to form thiosemicarbazide intermediates.
- Step 2 : Reflux intermediate in 4N NaOH to cyclize into 1,2,4-triazole-5-thione, followed by oxidation to triazolone.
Table 1 : Optimization of Triazole Core Synthesis
| Reagent System | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol/4N NaOH | Reflux | 6 | 78–85 |
| Water/2N NaOH | 80°C | 8 | 62–70 |
Functionalization of the Triazole Core
Incorporation of 1-(Methylsulfonyl)Piperidin-4-yl at Position 3
The piperidinyl-sulfonyl group is introduced through sulfonation and coupling:
Piperidine Sulfonation :
Mannich Reaction :
Attachment of Thiophen-2-yl at Position 4
Electrophilic thiophenylation employs Suzuki-Miyaura cross-coupling:
Boronic Acid Preparation :
- Generate 2-thienylboronic acid via lithiation of thiophene followed by treatment with trimethyl borate.
Coupling Conditions :
Alternative Synthetic Pathways
Microwave-Assisted Cyclization
Microwave irradiation (150 W, 120°C) reduces triazole formation time to 30 min with comparable yields (80–82%).
Solid-Phase Synthesis for Parallel Libraries
Immobilize triazole precursor on Wang resin, followed by sequential functionalization via:
- Fmoc-deprotection
- HATU-mediated amide coupling (indolinyl-oxoethyl)
- SNAr displacement (piperidinyl-sulfonyl)
Analytical Characterization
Critical spectroscopic data for intermediate and final compounds:
Table 2 : Key Spectral Signatures
| Functional Group | IR (cm⁻¹) | $$^1$$H NMR (δ, ppm) |
|---|---|---|
| Triazolone C=O | 1685–1700 | - |
| Methylsulfonyl | 1320, 1145 | 3.05 (s, 3H, SO$$2$$CH$$3$$) |
| Thiophenyl C-H | 3100–3070 | 7.21–7.45 (m, 3H) |
Yield Optimization Strategies
Solvent Screening for Alkylation
Polar aprotic solvents enhance N-alkylation efficiency:
Table 3 : Solvent Impact on Step 3.1
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 72 |
| DMSO | 46.7 | 68 |
| AcCN | 37.5 | 58 |
Challenges and Troubleshooting
Q & A
Q. Synthetic Design Implications :
- Stepwise assembly : Prioritize forming the triazolone ring first, followed by N-alkylation and acylation steps to introduce substituents .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) may stabilize intermediates during sulfonylation and acylation .
Basic: What spectroscopic methods are most effective for characterizing this compound?
Q. Primary Techniques :
- ¹H/¹³C NMR : Assign signals for the triazolone ring (δ ~7.5–8.5 ppm for adjacent protons), sulfonyl group (distinct deshielding), and thiophene protons (δ ~7.0–7.5 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and sulfonyl S=O vibrations (~1350–1150 cm⁻¹) .
- HPLC-MS : Verify purity (>95%) and molecular ion peaks (M+H⁺ or M+Na⁺) .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the piperidine and indole regions .
Advanced: How can reaction conditions be optimized to improve yield during sulfonylation of the piperidine moiety?
Q. Key Variables :
- Catalyst : Use DMAP (4-dimethylaminopyridine) to activate sulfonyl chlorides, reducing side reactions .
- Temperature : Maintain 0–5°C during sulfonyl chloride addition to minimize hydrolysis .
- Solvent : Dichloromethane (DCM) or THF improves solubility of sulfonating agents .
Q. Data-Driven Example :
| Condition | Yield (%) | By-products (%) |
|---|---|---|
| DCM, 0°C, DMAP | 78 | <5 |
| THF, RT, no catalyst | 45 | 20 |
Refine using Design of Experiments (DoE) to balance competing factors .
Advanced: How do structural analogs with thiophene vs. furan substituents differ in biological activity?
Q. Comparative Analysis :
Q. Case Study :
| Substituent | Target (IC₅₀) | LogP | Metabolic Stability (t₁/₂) |
|---|---|---|---|
| Thiophen-2-yl | 12 nM (Kinase X) | 3.2 | 4.8 h |
| Furan-2-yl | 45 nM (Kinase X) | 2.1 | 1.2 h |
Use molecular docking to rationalize differences in binding affinity .
Advanced: How can contradictions in reported synthetic yields for similar triazolones be resolved?
Q. Root Causes :
- Impurity in starting materials : Validate intermediates via LC-MS before proceeding .
- Reaction monitoring : Use TLC or inline IR to track triazolone formation and adjust stoichiometry .
Q. Case Example :
- Reported Yield Discrepancy : 60% (Literature A) vs. 85% (Literature B).
- Resolution : Literature B used recrystallization from ethanol/water (1:3) to remove unreacted indole derivatives, improving purity and yield .
Advanced: What computational methods are suitable for predicting the compound’s reactivity in novel reactions?
Q. Approaches :
- Density Functional Theory (DFT) : Model transition states for acylation or sulfonylation steps .
- Machine Learning (ML) : Train models on existing triazolone reaction datasets to predict optimal solvents/catalysts .
Q. Toolkit :
- Software: Gaussian (DFT), RDKit (ML feature generation).
- Validation: Compare computed activation energies with experimental kinetic data .
Basic: What are the stability considerations for this compound under different storage conditions?
Q. Critical Factors :
- Light Sensitivity : The indole moiety may degrade under UV light; store in amber vials .
- Humidity : The sulfonyl group is hygroscopic; use desiccants (silica gel) .
- Temperature : Stable at –20°C for >6 months; avoid repeated freeze-thaw cycles .
Advanced: How can enantiomeric purity be ensured during synthesis of chiral intermediates?
Q. Strategies :
- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., cellulose-based) .
- Asymmetric Catalysis : Employ Evans’ oxazaborolidine catalysts for ketone reductions .
Q. Example :
| Method | ee (%) | Cost (Scale-Up) |
|---|---|---|
| Chiral HPLC | 99 | High |
| Asymmetric Hydrogenation | 95 | Moderate |
Basic: What in vitro assays are recommended for initial biological screening?
Q. Priority Assays :
- Kinase Inhibition : Broad-panel screening (e.g., Eurofins KinaseProfiler) .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) .
- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid .
Advanced: How can metabolic liabilities in the indole and sulfonyl groups be mitigated?
Q. Structural Modifications :
Q. Data Example :
| Modification | Metabolic Stability (t₁/₂) |
|---|---|
| Parent Compound | 2.1 h |
| 5-Fluoroindole Derivative | 6.3 h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
